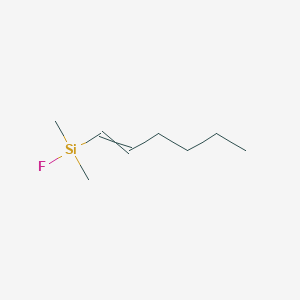![molecular formula C19H16ClP B12568370 Phosphine, [2-(chloromethyl)phenyl]diphenyl- CAS No. 167706-40-3](/img/structure/B12568370.png)
Phosphine, [2-(chloromethyl)phenyl]diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, [2-(chloromethyl)phenyl]diphenyl- is a tertiary phosphine compound characterized by the presence of a phosphine group attached to a [2-(chloromethyl)phenyl]diphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphine, [2-(chloromethyl)phenyl]diphenyl- typically involves the reaction of chloromethylbenzene with diphenylphosphine. The reaction is generally carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphine, [2-(chloromethyl)phenyl]diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Coordination: The phosphine group can coordinate with transition metals to form metal-phosphine complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used.
Coordination: Transition metals like palladium, platinum, and gold are often employed in coordination reactions.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Metal-Phosphine Complexes: Formed through coordination with transition metals.
Applications De Recherche Scientifique
Phosphine, [2-(chloromethyl)phenyl]diphenyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis and organocatalysis.
Biology: Investigated for its potential use in biological systems as a probe or reagent.
Medicine: Explored for its potential therapeutic applications, particularly in cancer research.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of phosphine, [2-(chloromethyl)phenyl]diphenyl- involves its ability to act as a ligand and coordinate with metal centers. This coordination can influence the reactivity and selectivity of metal-catalyzed reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used phosphine ligand with similar coordination properties.
Diphenylphosphine: Lacks the chloromethyl group but shares similar reactivity.
Phosphine, [2-(bromomethyl)phenyl]diphenyl-: Similar structure but with a bromomethyl group instead of chloromethyl.
Uniqueness
Phosphine, [2-(chloromethyl)phenyl]diphenyl- is unique due to the presence of the chloromethyl group, which provides additional reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new catalysts and materials .
Propriétés
IUPAC Name |
[2-(chloromethyl)phenyl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClP/c20-15-16-9-7-8-14-19(16)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZKXMGBXSTCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479383 |
Source


|
| Record name | Phosphine, [2-(chloromethyl)phenyl]diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167706-40-3 |
Source


|
| Record name | Phosphine, [2-(chloromethyl)phenyl]diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50479383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
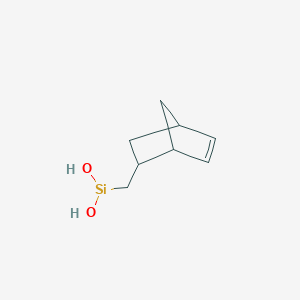
![1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium](/img/structure/B12568299.png)

![4H-1,2,4-Triazole, 3-[1,1'-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl-](/img/structure/B12568317.png)

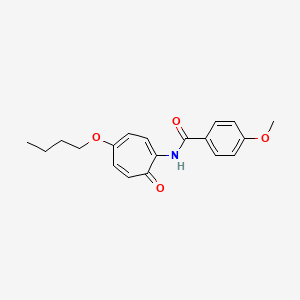
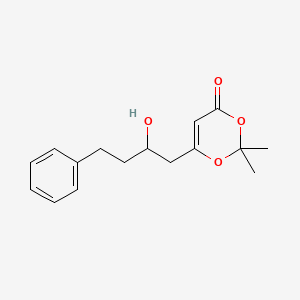
![2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]-4-methylthiophene-2-carbonyl]amino]pentanedioic acid;1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(octadecylamino)pyrimidin-2-one](/img/structure/B12568338.png)


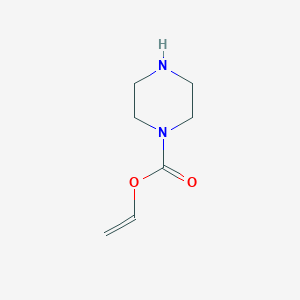
![6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12568368.png)

